molecular formula C24H26FN3O6 B2985673 2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate CAS No. 1351651-94-9

2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate

Cat. No.: B2985673
CAS No.: 1351651-94-9
M. Wt: 471.485
InChI Key: YDSUXZHOBOBUSO-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate is an intriguing compound with a multifaceted chemical structure. It's characterized by the presence of a fluorophenoxy group, a benzimidazole moiety, and a piperidine ring, offering a rich tapestry of chemical interactions and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate typically involves several key steps:

  • Fluorination: : Introduction of the fluorine atom onto the phenoxy group.

  • Benzimidazole Formation: : Cyclization reactions to form the benzimidazole ring.

  • Piperidine Functionalization: : Functionalization of the piperidine ring.

  • Coupling Reactions: : Linking the fluorophenoxy and benzimidazole-piperidine entities.

  • Oxalate Formation: : Reacting the compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production often leverages scalable and efficient synthetic routes:

  • Batch Processes: : Multiple-step synthesis in controlled environments.

  • Continuous Flow Synthesis: : Enables more consistent quality and higher yields.

  • Green Chemistry Principles: : Use of eco-friendly reagents and solvents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions, including:

  • Oxidation: : Transformation through the addition of oxygen or removal of hydrogen.

  • Reduction: : Addition of hydrogen or removal of oxygen.

  • Substitution: : Replacing a functional group with another.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) in acidic or alkaline medium.

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Halogenation using N-bromosuccinimide (NBS).

Major Products Formed

The reactions produce various intermediates and final products, often specific to the pathway and conditions employed.

Scientific Research Applications

2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate has diverse applications:

  • Chemistry: : Used as a building block in organic synthesis and drug development.

  • Biology: : Investigated for its potential interactions with biological targets and pathways.

  • Medicine: : Explored for therapeutic potential, particularly in neuropharmacology and oncology.

  • Industry: : Applications in the synthesis of fine chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Interactions: : Binding to specific molecular targets, often receptors or enzymes.

  • Pathways: : Modulating biochemical pathways, potentially influencing signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

  • 2-Phenoxy-1-piperidinylethanone oxalate: : Lacks the fluorine and benzimidazole modifications.

  • 2-(2-Chlorophenoxy)-1-piperidinylethanone oxalate: : Chlorine substitution offers different reactivity and biological activity.

Its fluorinated phenoxy group and benzimidazole-piperidine core confer distinct chemical properties and potential biological activities that differentiate it from its analogs.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2.C2H2O4/c1-16-24-19-7-3-4-8-20(19)26(16)14-17-10-12-25(13-11-17)22(27)15-28-21-9-5-2-6-18(21)23;3-1(4)2(5)6/h2-9,17H,10-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSUXZHOBOBUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)C(=O)COC4=CC=CC=C4F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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